molecular formula C14H18O5 B1396671 2,2-Dimethylsuccinic acid 4-(4-methoxybenzyl) ester CAS No. 86207-79-6

2,2-Dimethylsuccinic acid 4-(4-methoxybenzyl) ester

Cat. No. B1396671
CAS RN: 86207-79-6
M. Wt: 266.29 g/mol
InChI Key: VMDSPKVADVFSJB-UHFFFAOYSA-N
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Description

2,2-Dimethylsuccinic acid 4-(4-methoxybenzyl) ester is a chemical compound with the molecular formula C14H18O5 and a molecular weight of 266.29 g/mol. It is derived from 2,2-Dimethylsuccinic acid and 4-Methoxybenzyl phenylacetate .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethylsuccinic acid 4-(4-methoxybenzyl) ester can be deduced from its parent compounds. 2,2-Dimethylsuccinic acid has a molecular formula of C6H10O4 , and 4-Methoxybenzyl phenylacetate has a molecular formula of C16H16O3 .

Scientific Research Applications

  • Esterification Techniques : The compound plays a role in the development of esterification methods. Shah et al. (2014) discussed the conversion of carboxylic acids to corresponding 4-methoxybenzyl (PMB) esters using 4-methoxybenzyl-2,2,2-trichloroacetimidate, highlighting its effectiveness for complex or sensitive substrates (Shah et al., 2014).

  • Insulinotropic Potential : Research by Ladrière et al. (1998) investigated the insulin secretory response to various esters of succinic acid, including 2,2-Dimethylsuccinic acid derivatives, in rat pancreatic islets. This study is significant for understanding the potential of these compounds in diabetes treatment (Ladrière et al., 1998).

  • Synthesis of Amino Acid Esters : Stelakatos and Argyropoulos (1970) focused on synthesizing L-amino-acid 4-methoxybenzyl ester hydrochlorides, demonstrating the utility of 2,2-Dimethylsuccinic acid 4-(4-methoxybenzyl) ester in amino acid chemistry (Stelakatos & Argyropoulos, 1970).

  • Enzymatic Desymmetrization : Kedrowski (2003) explored the synthesis of orthogonally protected 2-methylcysteines using an enzymatic approach involving 4-methoxybenzyl alcohol, highlighting the compound's relevance in stereoselective synthesis (Kedrowski, 2003).

  • Chemical Reagents and Synthesis : Xiao-hui (2011) reported on the synthesis of a new ester of monochloro pyrethrum acid, using 4-methoxybenzyl ester, demonstrating the compound's utility in the development of novel chemical reagents (Xiao-hui, 2011).

  • Protecting Group in Organic Synthesis : The use of 2,2-Dimethylsuccinic acid 4-(4-methoxybenzyl) ester as a protecting group in organic synthesis is explored in several studies, such as Rosowskin and Yu (1989), highlighting its role in facilitating complex synthetic processes (Rosowskin & Yu, 1989).

  • Green Chemistry Applications : Villa et al. (2005) applied the compound in green chemistry, specifically in the synthesis of aromatic esters used in cosmetics, demonstrating its utility in eco-friendly methodologies (Villa et al., 2005).

properties

IUPAC Name

4-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-14(2,13(16)17)8-12(15)19-9-10-4-6-11(18-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDSPKVADVFSJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OCC1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylsuccinic acid 4-(4-methoxybenzyl) ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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